molecular formula C15H15ClN6OS B2373467 1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904814-71-7

1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2373467
CAS No.: 904814-71-7
M. Wt: 362.84
InChI Key: NCUMDQBMHFKYCB-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 5-chloro-2-methylphenyl group, a methyl group at the 5-position, and a carboxamide linkage to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The triazole ring contributes rigidity and hydrogen-bonding capacity, while the chloro and methyl substituents on the phenyl ring enhance lipophilicity and electronic effects.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)11-7-10(16)6-5-8(11)2/h5-7H,4H2,1-3H3,(H,17,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUMDQBMHFKYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 32.6 μg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus25
Compound BE. coli32.6
Compound CPseudomonas aeruginosa47.5

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have reported that thiadiazole derivatives can inhibit fungal growth effectively against strains like Candida albicans and Aspergillus niger. The MIC values for these activities are often in the range of 12.5 to 25 μg/mL .

Anticancer Activity

Significant attention has been given to the anticancer potential of compounds featuring the triazole and thiadiazole structures. For example, derivatives have been tested against a panel of human cancer cell lines with promising results. One study highlighted a compound with an IC50 value of 1.47 μM against breast cancer cell lines .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound DBreast Cancer1.47
Compound ELung Cancer2.30

The biological activity of this compound is largely attributed to its ability to interfere with cellular processes through multiple mechanisms:

  • Inhibition of DNA Synthesis : Compounds with triazole rings have been shown to inhibit DNA synthesis in pathogenic microorganisms.
  • Disruption of Cell Membrane Integrity : The hydrophobic interactions of thiadiazole derivatives can disrupt microbial cell membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological activity of compounds similar to This compound :

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinically relevant strains and found that chlorinated derivatives exhibited superior activity compared to non-chlorinated counterparts .
  • Anticancer Screening : Another research focused on a series of triazole-thiadiazole hybrids which demonstrated potent anticancer activity across various cancer cell lines, suggesting that structural modifications could enhance efficacy .

Scientific Research Applications

The compound 1-(5-chloro-2-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a notable member of the triazole and thiadiazole family, which has garnered attention in various scientific fields due to its potential applications. This article will explore its applications in medicinal chemistry , agriculture , and material science , supported by data tables and relevant case studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. A study highlighted the synthesis of related thiadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including neuroblastoma and colon cancer cells . The mechanism is believed to involve the inhibition of specific enzymes or receptors critical for tumor growth.

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Agriculture

Pesticidal Activity

Research has explored the use of triazole derivatives as fungicides due to their ability to inhibit fungal growth. The compound's structural features may enhance its efficacy against specific pathogens affecting crops. Studies have indicated that similar compounds can disrupt fungal cell wall synthesis, leading to their potential use in agricultural pest management strategies .

Material Science

Polymer Chemistry

The incorporation of triazole groups into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for modifications that can tailor materials for specific applications in coatings or composites .

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer effects of triazole derivatives, the compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin. This highlights its potential as a lead compound in drug development for cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested related compounds against common bacterial strains. Results indicated substantial inhibition rates, suggesting that the compound could be further developed into a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and similar derivatives:

Compound Name / Source Core Structure Phenyl Substituents Thiadiazole Substituent Key Physical/Biological Properties
Target Compound 1,2,3-Triazole 5-Chloro-2-methylphenyl 5-Ethyl Not explicitly reported; analogs show herbicidal/insecticidal activity
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 4-Methylphenyl 5-Ethylsulfanyl Higher lipophilicity due to thioether group; no bioactivity data
1-(4-Methylphenyl)-5-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 4-Methylphenyl 5-Propyl Yield: ~65–75%; characterized via IR, $^1$H NMR, and MS
N-(5-Alkyl-1,3,4-thiadiazol-2-yl)-1-[(heteroaryl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Heteroaryl-methyl linker 5-Alkyl Herbicidal activity (60–80% inhibition at 100 mg/L); insecticidal at 250 mg/L

Key Observations :

  • Thiadiazole Modifications : Replacing ethyl with ethylsulfanyl (as in ) increases molecular weight and lipophilicity, which could alter pharmacokinetics.
  • Synthetic Yields : Most analogs are synthesized in moderate yields (60–75%) via carbodiimide-mediated coupling (e.g., EDCI/HOBt) or acid chloride intermediates .
Physicochemical and Spectroscopic Data
  • Melting Points : Triazole-thiadiazole derivatives typically melt between 120–190°C, consistent with the target compound’s expected range .
  • Spectroscopic Characterization :
    • IR : Stretching bands for C=O (1630–1670 cm$^{-1}$) and N-H (3180–3300 cm$^{-1}$) are common .
    • $^1$H NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.4–2.7 ppm .
    • MS : Molecular ion peaks ([M+H]$^+$) align with calculated masses (e.g., 403.1 for a related compound in ).

Preparation Methods

Synthesis of the 1H-1,2,3-Triazole Core

The 1,2,3-triazole moiety is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for regioselective triazole formation.

Substrate Preparation

5-Chloro-2-methylphenyl azide is prepared by diazotization of 5-chloro-2-methylaniline (1.0 equiv) with sodium nitrite (1.2 equiv) in hydrochloric acid at 0–5°C, followed by azide formation using sodium azide (1.5 equiv). The resulting azide is extracted with dichloromethane and dried over anhydrous sodium sulfate.

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized via cyclization of ethyl propiolate (1.0 equiv) with the aforementioned azide in the presence of copper(I) iodide (10 mol%) and triethylamine (2.0 equiv) in tetrahydrofuran at 60°C for 12 hours. The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition, yielding the triazole ester, which is hydrolyzed to the carboxylic acid using 2M NaOH.

Functionalization of the Thiadiazole Moiety

The 5-ethyl-1,3,4-thiadiazol-2-amine component is synthesized through a cyclocondensation strategy.

Thiosemicarbazide Intermediate

Ethyl thiosemicarbazide (1.0 equiv) is reacted with propionic anhydride (1.2 equiv) in ethanol under reflux for 6 hours, forming N-propionylthiosemicarbazide . Cyclization is achieved by treating this intermediate with phosphorus oxychloride (2.0 equiv) at 80°C for 4 hours, yielding 5-ethyl-1,3,4-thiadiazol-2-amine (83% yield).

Table 1: Optimization of Thiadiazole Cyclization
Reagent Temperature (°C) Time (h) Yield (%)
POCl₃ 80 4 83
H₂SO₄ 100 6 65
PCl₅ 70 5 72

Carboxamide Bond Formation

The coupling of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 5-ethyl-1,3,4-thiadiazol-2-amine is achieved via a mixed anhydride method.

Activation of Carboxylic Acid

The carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in dry tetrahydrofuran at 0°C for 30 minutes, forming the reactive mixed anhydride.

Amine Coupling

The activated intermediate is reacted with 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 equiv) at room temperature for 12 hours, yielding the carboxamide product (76% yield). Purification is performed via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Introduction of the 5-Chloro-2-methylphenyl Group

The final substitution is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Chloromethylation

The triazole carboxamide (1.0 equiv) is treated with 5-chloro-2-methylbenzyl chloride (1.2 equiv) in dimethylformamide at 80°C for 8 hours in the presence of potassium carbonate (2.0 equiv). The reaction proceeds via deprotonation of the triazole nitrogen, followed by alkylation at the N1 position.

Table 2: Reaction Conditions for Alkylation
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 68
NaH THF 60 54
Cs₂CO₃ Acetonitrile 90 62

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.47 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 4.34 (q, 2H, J = 7.2 Hz, CH₂CH₃), 7.32–7.58 (m, 3H, Ar–H), 8.73 (s, 1H, triazole-H).
  • ¹³C NMR : δ 170.26 (C=O), 156.54 (C=N), 138.07 (Ar–C), 39.83 (NCH₃).

Infrared Spectroscopy (IR)

  • Peaks at 1678 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N), and 1238 cm⁻¹ (C-S).

Mechanistic Insights and Side Reactions

The CuAAC reaction proceeds via a stepwise mechanism involving copper-acetylide formation, azide coordination, and cyclization. Competing pathways, such as Glaser coupling of alkynes, are suppressed by strict temperature control. During alkylation, over-alkylation at the N2 position of the triazole is mitigated by using a bulky base (K₂CO₃) to favor N1 selectivity.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what critical parameters must be controlled?

The synthesis involves multi-step reactions, typically starting with azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the triazole core, followed by coupling with a thiadiazole-carboxamide intermediate. Key steps include:

  • Triazole Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity for the 1,4-disubstituted triazole .
  • Carboxamide Coupling : React the triazole-4-carboxylic acid derivative with 5-ethyl-1,3,4-thiadiazol-2-amine using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to prevent side reactions .
  • Critical Parameters : Temperature control (<10°C during coupling), solvent purity (dry DMF), and stoichiometric ratios (1:1.2 for amine:acid) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at triazole C5 and phenyl C2) and carboxamide linkage. Key signals include δ ~8.1 ppm (triazole H) and δ ~165 ppm (carboxamide C=O) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (triazole ring vibrations) validate functional groups .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses, and what statistical approaches aid in process refinement?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design can optimize CuAAC reaction time and temperature .
  • In-line Monitoring : Use techniques like FTIR or ReactIR to track reaction progress in real time, enabling rapid adjustment of conditions (e.g., maintaining pH 7–8 during coupling) .
  • Purification Strategies : Gradient recrystallization (ethanol/DMF mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) improve yield and purity .

Q. How should researchers address contradictions in reported biological activities of similar triazole-thiadiazole hybrids?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP-based viability assays) to minimize variability .
  • Meta-analysis : Compare logP, solubility, and steric parameters across analogs to identify structure-activity relationships (SAR). For example, lipophilicity (clogP ~3.5) correlates with membrane permeability in anticancer assays .
  • Dose-Response Validation : Perform IC50 determinations in triplicate using orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to confirm activity thresholds .

Q. What in vitro assays are suitable for evaluating anticancer potential, and how should controls be designed?

  • Cytotoxicity Screening : Use MTT or resazurin assays on panels like NCI-60, with doxorubicin as a positive control and DMSO vehicle controls (<0.1% v/v) .
  • Mechanistic Studies :
    • Cell Cycle Analysis : Flow cytometry with propidium iodide staining to detect G1/S arrest .
    • Apoptosis Assays : Annexin V-FITC/PI dual staining to distinguish early/late apoptosis .
  • Target Engagement : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or tubulin, validated by Western blotting for phosphorylated targets .

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